molecular formula C15H19N5O2 B2926943 3-allyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-98-8

3-allyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2926943
CAS No.: 887462-98-8
M. Wt: 301.35
InChI Key: IUUWCYRQIQJDEG-UHFFFAOYSA-N
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Description

3-Allyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine class. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriately substituted purine derivatives under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives, including aldehydes and carboxylic acids.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-allyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, which could be useful in the development of new therapeutic agents.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as an antidepressant and anti-inflammatory agent. Its ability to modulate specific receptors in the brain makes it a candidate for the treatment of various neurological disorders.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-allyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves the interaction with specific molecular targets. It acts as a partial agonist at certain receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 8-Allyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: This compound is structurally similar but lacks the propyl group at the 8-position.

  • 1,3-Dimethyl-7-(3-nitrophenyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: This compound has different substituents on the imidazo[2,1-f]purine core, leading to different biological activities.

Uniqueness: 3-Allyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique combination of substituents, which confer distinct chemical and biological properties compared to its analogs. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4,7-dimethyl-2-prop-2-enyl-6-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-5-7-18-10(3)9-20-11-12(16-14(18)20)17(4)15(22)19(8-6-2)13(11)21/h6,9H,2,5,7-8H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUWCYRQIQJDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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